molecular formula C18H13NO B2425139 3-(4-Phenylbenzoyl)pyridine CAS No. 123734-38-3

3-(4-Phenylbenzoyl)pyridine

Cat. No. B2425139
CAS RN: 123734-38-3
M. Wt: 259.308
InChI Key: DRIKHOZQBVFKPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Phenylbenzoyl)pyridine is a chemical compound with the molecular formula C18H13NO . It is used for research purposes and is not intended for human or veterinary use.

Scientific Research Applications

Synthesis and Biomedical Applications

Overview:

3-(4-Phenylbenzoyl)pyridine: belongs to the group of pyrazolo[3,4-b]pyridines, which exhibit two possible tautomeric forms: the 1H-isomer and the 2H-isomer. Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described in more than 5,500 references (including 2,400 patents).

Substituent Diversity: Researchers have explored the substituents at positions N1, C3, C4, C5, and C6 in these compounds. The nature of the substituent at C3 significantly influences the final structure of 1H-pyrazolo[3,4-b]pyridine.

Synthetic Methods: Synthesis methods for these compounds include starting from either a preformed pyrazole or pyridine. Notably, the first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized in 1908 by Ortoleva. Since then, these structures have attracted medicinal chemists due to their resemblance to purine bases (adenine and guanine).

Biomedical Applications: 1H-pyrazolo[3,4-b]pyridines have been explored for a wide range of biological targets. Their potential applications include:

Industrial and Material Applications

Semiconductor Industry: Pyrazolo[3,4-b]pyridine compounds serve as key intermediates in the semiconductor industry. They contribute to the development of semiconductors and organic light-emitting diodes (OLEDs) .

Combinatorial Libraries and Drug Discovery

Medicinally Privileged Structure: Researchers have synthesized combinatorial libraries of tetra- and persubstituted derivatives of pyrazolo[3,4-b]pyridine. These libraries are valuable for drug discovery efforts .

Future Directions

The future directions for research on 3-(4-Phenylbenzoyl)pyridine could involve the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold, which is highly needed in medicinal and agricultural chemistry . Additionally, the development of pyridine-based novel antibiotic/drug design could be a potential future direction .

properties

IUPAC Name

(4-phenylphenyl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO/c20-18(17-7-4-12-19-13-17)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIKHOZQBVFKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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